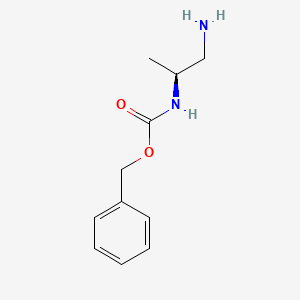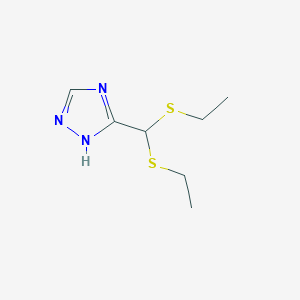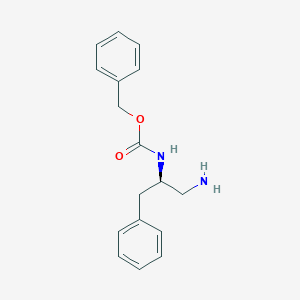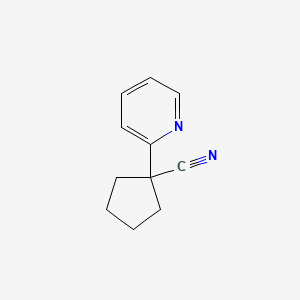
(S)-Benzyl (1-aminopropan-2-yl)carbamate
Übersicht
Beschreibung
“(S)-Benzyl (1-aminopropan-2-yl)carbamate” is a type of carbamate ester . Carbamate esters are an important class of organic compounds widely used in the chemical industry . They are typically synthesized through the reaction of amines with carbon dioxide .
Synthesis Analysis
The synthesis of carbamates like “(S)-Benzyl (1-aminopropan-2-yl)carbamate” can be achieved through carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Chemical Reactions Analysis
Carbamates like “(S)-Benzyl (1-aminopropan-2-yl)carbamate” can be formed through the reaction of primary and secondary alkylamines with carbon dioxide . In polar aprotic solvents, a carbamic acid is the dominant species, while in non-polar solvents, two equivalents of amine react with carbon dioxide to form a carbamate .Wissenschaftliche Forschungsanwendungen
Metabolic Stability and Hydrolysis
The metabolic stability of carbamates, including structures similar to (S)-Benzyl (1-aminopropan-2-yl)carbamate, is influenced by their molecular makeup. Research indicates that the metabolic lability of carbamates decreases with specific substituent patterns, providing insights into their design for increased metabolic stability, potentially influencing the development of drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010).
Applications in Epilepsy Therapy
The exploration of alkyl-carbamates, including compounds structurally related to (S)-Benzyl (1-aminopropan-2-yl)carbamate, in epilepsy therapy reveals varying levels of success and challenges, including adverse events. This highlights the need for understanding molecular mechanisms and clinical efficacy to improve therapeutic outcomes (Löscher, Sills, & White, 2021).
Supramolecular Chemistry and Biomedical Applications
The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry and biomedical applications showcases the versatility of these compounds. Their ability to self-assemble into nanometer-sized structures and their multivalent nature for biomedical applications point to the potential of (S)-Benzyl (1-aminopropan-2-yl)carbamate-related structures in nanotechnology and medicine (Cantekin, de Greef, & Palmans, 2012).
Anthelmintic Applications
The study of albendazole and mebendazole's effects on Hymenolepis species highlights the chemotherapeutic potential of benzimidazole carbamates, which share a functional group with (S)-Benzyl (1-aminopropan-2-yl)carbamate. These insights can guide the development of new anthelmintics with improved efficacy and safety profiles (McCracken, Lipkowitz, & Dronen, 2004).
Catalytic Reduction and Synthesis
The catalytic reduction of aromatic nitro compounds using CO, which can lead to the synthesis of carbamates, highlights innovative approaches to synthesizing valuable chemical entities. This method's exploration could provide novel pathways for synthesizing (S)-Benzyl (1-aminopropan-2-yl)carbamate and related compounds with practical value (Tafesh & Weiguny, 1996).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the field of carbamates like “(S)-Benzyl (1-aminopropan-2-yl)carbamate” involve the development of environmentally friendly processes for the synthesis of various amine-based materials on an industrial scale . This includes the use of solid carbamates as synthetic equivalents to liquid amines for the preparation of organic imines .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-aminopropan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)

![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3135304.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)

![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)
![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)


![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)